molecular formula C6H5NO5 B051944 Maleimidoglycolic acid CAS No. 114505-81-6

Maleimidoglycolic acid

Cat. No. B051944
M. Wt: 171.11 g/mol
InChI Key: OCINREVSBQVFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maleimidoglycolic acid is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of maleimide, which is a common reagent used in bioconjugation and protein labeling. Maleimidoglycolic acid has been shown to have unique properties that make it useful in a variety of research applications.

Mechanism Of Action

The mechanism of action of maleimidoglycolic acid is not well understood. However, it is believed to work by forming covalent bonds with proteins or other molecules, which allows for their detection or manipulation. It is also thought to have unique properties that make it useful in targeted drug delivery systems.

Biochemical And Physiological Effects

Maleimidoglycolic acid has not been extensively studied for its biochemical or physiological effects. However, it is generally considered to be non-toxic and non-immunogenic, which makes it a safe reagent to use in scientific research.

Advantages And Limitations For Lab Experiments

Maleimidoglycolic acid has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of research applications. It is also relatively easy to work with and can be synthesized in large quantities. However, there are also limitations to its use. It can be expensive to purchase, and the synthesis process is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on maleimidoglycolic acid. One area of interest is in the development of new bioconjugation techniques that use maleimidoglycolic acid as a reagent. Another area of interest is in the development of new targeted drug delivery systems that use maleimidoglycolic acid as a linker. Additionally, there is potential for maleimidoglycolic acid to be used in imaging studies to label cells or tissues for visualization. Overall, maleimidoglycolic acid has the potential to be a valuable tool for scientific research in a variety of fields.

Synthesis Methods

Maleimidoglycolic acid can be synthesized through a multi-step process that involves the reaction of maleic anhydride with glycolic acid. The resulting product is then further purified and converted to maleimidoglycolic acid through a series of chemical reactions. The process is complex and requires careful control of reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

Maleimidoglycolic acid has been used in a variety of scientific research applications, including protein labeling, drug delivery, and imaging. It is commonly used in bioconjugation reactions, where it is attached to proteins or other molecules to facilitate their detection or manipulation. Maleimidoglycolic acid has also been used in the development of targeted drug delivery systems, where it is used to attach drugs to specific cells or tissues. In addition, it has been used in imaging studies to label cells or tissues for visualization.

properties

CAS RN

114505-81-6

Product Name

Maleimidoglycolic acid

Molecular Formula

C6H5NO5

Molecular Weight

171.11 g/mol

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C6H5NO5/c8-3-1-2-4(9)7(3)5(10)6(11)12/h1-2,5,10H,(H,11,12)

InChI Key

OCINREVSBQVFQG-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)C(C(=O)O)O

Canonical SMILES

C1=CC(=O)N(C1=O)C(C(=O)O)O

synonyms

1H-Pyrrole-1-acetic acid, 2,5-dihydro--alpha--hydroxy-2,5-dioxo-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.